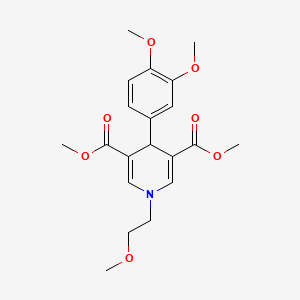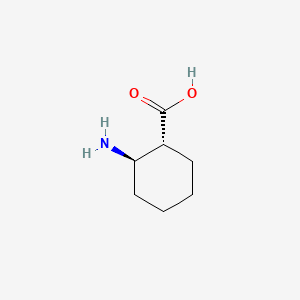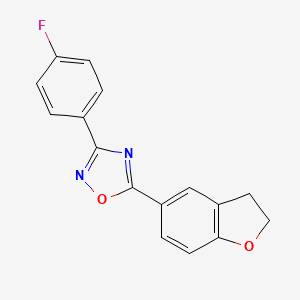![molecular formula C13H17NOS B1224609 6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1224609.png)
6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[1-azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone is a member of quinomethanes.
Scientific Research Applications
Crystal Structure Analysis
- The crystal structures of related cyclohexa-2,4-dienone compounds have been determined, providing insight into their molecular configurations and interactions. For instance, the structure of 6-[(2-hydroxy-1,1-bis-hydroxymethyl-ethylamino)-methylene]-4-nitro-cyclohexa-2,4-dienone hydrate was elucidated, revealing monoclinic crystals with specific dimensions and space group characteristics (Chumakov et al., 2006).
Synthesis and Characterization
- Studies have focused on the synthesis and characterization of similar compounds, examining their spectral properties and crystal structure. For example, a crystal compound related to cyclohexa-2,4-dienone was characterized using infrared, UV-visible spectroscopy, and single crystal X-ray diffraction technique (Pal et al., 2021).
Reactivity and Mechanistic Studies
- Research has investigated the reactivity of cyclohexa-2,4-dienone derivatives, providing insights into their chemical behavior and potential applications in synthetic chemistry. For instance, the reactivity of 4-Bromo-6-spiroepoxycyclohexa-2,4-dienone with various compounds was explored, highlighting its behavior as a diene or dienophile in chemical reactions (Mondon et al., 1999).
Investigation of Tautomeric Forms
- The tautomeric forms of Schiff bases, including cyclohexa-2,4-dienone derivatives, have been studied, providing insights into the dynamic nature of these compounds under different conditions (Filarowski et al., 2002).
Exploration of Molecular Interactions
- Research has also delved into the molecular interactions and supramolecular architecture of cyclohexa-2,4-dienone derivatives, analyzing how these interactions influence their properties and potential applications (Ghichi et al., 2014).
Photophysical and Electronic Structure Studies
- The electronic structures and photophysical properties of cyclohexa-2,4-dienone derivatives have been a focus of study, exploring their binding abilities and response to various stimuli (Hens et al., 2013).
Mechanistic Implications in Biochemical Processes
- The potential relevance of cyclohexa-2,4-dienone derivatives in biochemical processes, such as enzymatic reactions, has been explored, providing insights into their mechanistic roles (Eley et al., 2001).
properties
Product Name |
6-[1-Azepanyl(mercapto)methylidene]-1-cyclohexa-2,4-dienone |
|---|---|
Molecular Formula |
C13H17NOS |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
azepan-1-yl-(2-hydroxyphenyl)methanethione |
InChI |
InChI=1S/C13H17NOS/c15-12-8-4-3-7-11(12)13(16)14-9-5-1-2-6-10-14/h3-4,7-8,15H,1-2,5-6,9-10H2 |
InChI Key |
GMMHAHQRANMSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=S)C2=CC=CC=C2O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Bromo-2-thiophenyl)-2-[(5-ethoxy-1-methyl-2-benzimidazolyl)thio]ethanone](/img/structure/B1224526.png)
![N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1224528.png)
![(5Z)-5-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B1224531.png)
![2-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1-phthalazinone](/img/structure/B1224532.png)
![4-Amino-5-[(4-methylphenyl)-oxomethyl]-2-(prop-2-enylamino)-3-thiophenecarbonitrile](/img/structure/B1224533.png)


![3-[(7,8-dimethyl-2-oxo-1-benzopyran-4-yl)methoxy]-N,N-dimethyl-5-benzotriazolesulfonamide](/img/structure/B1224537.png)
![2-[2-(1-Naphthalenyloxy)ethylthio]pyrimidine](/img/structure/B1224538.png)
![2-[5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1224542.png)
![2-[[(6-Chloro-4-oxo-3-prop-2-enyl-2-quinazolinyl)thio]methyl]isoindole-1,3-dione](/img/structure/B1224545.png)

![N-(3-chlorophenyl)-2-[[2-(2-pyridinyl)-2,3-dihydro-1,3,4-thiadiazol-5-yl]thio]acetamide](/img/structure/B1224547.png)
